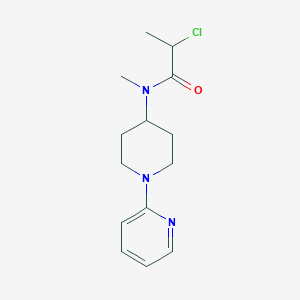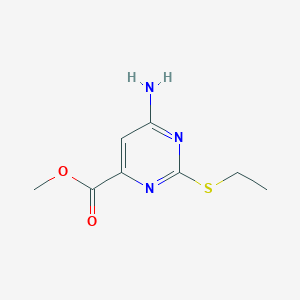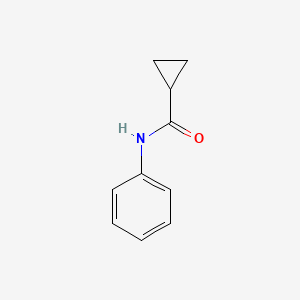![molecular formula C18H20FN3O4S B2946417 2-ethoxy-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide CAS No. 2034593-16-1](/img/structure/B2946417.png)
2-ethoxy-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethoxy-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide is an interesting organic compound It's a benzamide derivative featuring a fluorinated thiadiazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide can follow several routes, typically beginning with the preparation of intermediates. One potential route includes:
Synthesis of the benzamide core through an amidation reaction.
Fluorination of the aromatic ring.
Introduction of the ethoxy group via etherification.
Synthesis of the thiadiazole moiety and its subsequent incorporation into the structure.
Industrial production might optimize these steps to increase yield and reduce costs, often using catalysts and optimized reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The ethoxy group and other parts of the molecule may be susceptible to oxidation under specific conditions, leading to various oxidized derivatives.
Reduction: Reduction can target the aromatic rings or functional groups such as the nitro groups, potentially yielding reduced analogues.
Substitution: Various substitution reactions may occur, particularly on the aromatic rings where electrophilic substitution can yield diverse derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reactions: Halogenation using halides, alkylation using alkyl halides in the presence of a Lewis acid catalyst.
Major Products
The main products depend on the specific reaction conditions but can include oxidized, reduced, or substituted variants of the original compound. Each reaction may introduce new functional groups or modify existing ones, enhancing the compound's utility in research and applications.
Applications De Recherche Scientifique
2-ethoxy-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide has promising uses across chemistry, biology, medicine, and industry:
Chemistry: As a reagent or intermediate in the synthesis of other complex molecules.
Medicine: May serve as a lead compound in drug development for targeting specific biological pathways.
Industry: Possible applications in materials science, such as the development of new polymers or specialty chemicals.
Mécanisme D'action
The compound's mechanism of action is likely based on its interaction with molecular targets within a biological system, such as enzymes or receptors. The fluorinated thiadiazole moiety can interact with specific proteins, potentially inhibiting or modulating their activity. Pathways involved may include signal transduction or metabolic pathways, making this compound valuable in therapeutic or diagnostic research.
Comparaison Avec Des Composés Similaires
When compared with other benzamide derivatives or fluorinated thiadiazoles, 2-ethoxy-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide stands out due to its unique structure combining both elements. Similar compounds might include:
N-(2-(6-fluoro-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide: A simpler analogue without the ethoxy group.
2-ethoxy-N-(2-(3-methylbenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide: Similar, but lacking the fluorine substitution, which can alter its reactivity and application scope.
This combination of features enhances its potential versatility and functionality, making it a compound of significant interest for further study.
Propriétés
IUPAC Name |
2-ethoxy-N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4S/c1-3-26-17-7-5-4-6-14(17)18(23)20-10-11-22-16-12-13(19)8-9-15(16)21(2)27(22,24)25/h4-9,12H,3,10-11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUUVWAUPQLGCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCCN2C3=C(C=CC(=C3)F)N(S2(=O)=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-bromophenyl)-2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2946334.png)
![8-(4-tert-butylbenzoyl)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2946335.png)
![N-{1-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethyl}prop-2-enamide](/img/structure/B2946338.png)
![2-{[1-(2-hydroxycyclopentyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2946339.png)






![6-(3-Imidazol-1-ylpropyl)-4,7-dimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2946351.png)

![6-{[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl benzoate](/img/structure/B2946354.png)
![5-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2946355.png)
